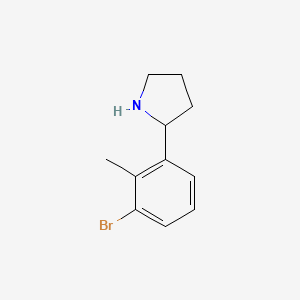
2-(3-Bromo-2-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Bromo-2-methylphenyl)pyrrolidine” is a chemical compound with the CAS number 1270352-84-5 . It is a useful research chemical and is part of the pyrrolidine class of compounds . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring attached to a phenyl ring with a bromo and a methyl substituent . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
2-(3-Bromo-2-methylphenyl)pyrrolidine has been widely used in scientific research due to its unique chemical and physical properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a ligand in the development of new catalysts for organic reactions.
Mechanism of Action
Target of Action
The compound “2-(3-Bromo-2-methylphenyl)pyrrolidine” belongs to the class of pyrrolidine derivatives . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The primary targets of pyrrolidine derivatives are often proteins, and the specific target can vary depending on the functional groups attached to the pyrrolidine ring .
Mode of Action
The mode of action of “this compound” is likely to involve binding to its target protein, leading to changes in the protein’s function . The pyrrolidine ring contributes to the stereochemistry of the molecule, and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” would depend on its target protein. Pyrrolidine derivatives have been reported to have target selectivity, affecting various biological pathways .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in cell function or viability .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .
Advantages and Limitations for Lab Experiments
2-(3-Bromo-2-methylphenyl)pyrrolidine has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has a long shelf life. However, it is also relatively expensive compared to other reagents, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of 2-(3-Bromo-2-methylphenyl)pyrrolidine in scientific research. One potential area of research is the development of new catalysts for organic reactions. Another area of research is the synthesis of new pharmaceuticals and agrochemicals using this compound as a building block. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a unique organic compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.
Synthesis Methods
The synthesis of 2-(3-Bromo-2-methylphenyl)pyrrolidine involves the reaction of 3-bromo-2-methylbenzaldehyde with pyrrolidine in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified and isolated using standard laboratory techniques.
Safety and Hazards
The safety data sheet for similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, germ cell mutagenicity, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
2-(3-bromo-2-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2,4-5,11,13H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSYXCYQFFDZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-3-methylbutanoic acid](/img/structure/B2949877.png)
![5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2949879.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

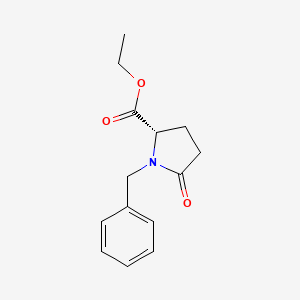
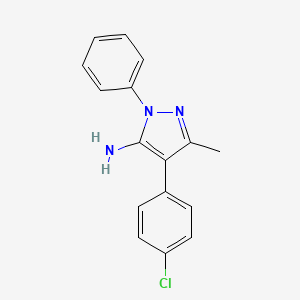
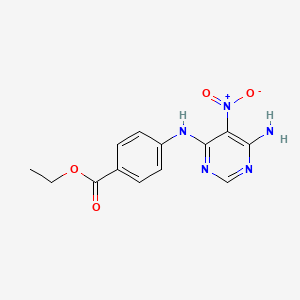
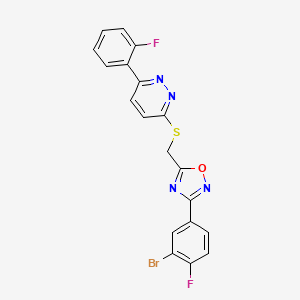
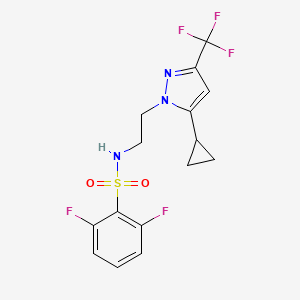

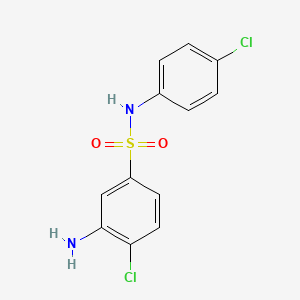
![N-Methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-ynamide](/img/structure/B2949897.png)
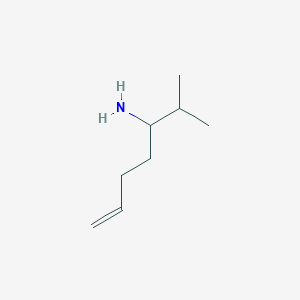
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2949899.png)